molecular formula C8H10O3 B13602105 1-(3-Hydroxyphenyl)ethane-1,2-diol

1-(3-Hydroxyphenyl)ethane-1,2-diol

Cat. No.: B13602105
M. Wt: 154.16 g/mol
InChI Key: AQAVPIJUJIGGGG-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol and contains both hydroxyl and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 3-hydroxyacetophenone using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in an alcohol solvent such as methanol or ethanol under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-hydroxyacetophenone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield phenolic alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Hydroxyphenyl)ethane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets. In biological systems, it may exert its effects by inhibiting enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, its anticoagulant activity is likely due to its ability to interfere with the coagulation cascade, possibly by inhibiting thrombin .

Comparison with Similar Compounds

    1-(4-Hydroxyphenyl)ethane-1,2-diol: Similar structure but with the hydroxyl group in the para position.

    1-(2-Hydroxyphenyl)ethane-1,2-diol: Hydroxyl group in the ortho position.

    1-(4-Hydroxyphenyl)butane-1,2-diol: Contains an additional carbon in the alkyl chain.

Uniqueness: 1-(3-Hydroxyphenyl)ethane-1,2-diol is unique due to the position of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in its chemical and biological properties compared to its isomers .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

1-(3-hydroxyphenyl)ethane-1,2-diol

InChI

InChI=1S/C8H10O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8-11H,5H2

InChI Key

AQAVPIJUJIGGGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(CO)O

Origin of Product

United States

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